N-[(E)-(4-chloro-3-nitrophenyl)methylidene]-4-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline
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Overview
Description
(E)-1-(4-CHLORO-3-NITROPHENYL)-N-[4-(5,6-DIMETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]METHANIMINE is a complex organic compound characterized by its unique structural features. This compound contains a chlorinated nitrophenyl group and a dimethylbenzoxazolyl phenyl group connected through a methanimine linkage. Its distinct structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-CHLORO-3-NITROPHENYL)-N-[4-(5,6-DIMETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]METHANIMINE typically involves a multi-step process. The initial step often includes the nitration of a chlorinated phenyl compound to introduce the nitro group. This is followed by the formation of the benzoxazole ring through a cyclization reaction involving a suitable precursor. The final step involves the condensation of the nitrophenyl and benzoxazolyl phenyl groups via a methanimine linkage under controlled conditions, such as the presence of a base and a dehydrating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-CHLORO-3-NITROPHENYL)-N-[4-(5,6-DIMETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]METHANIMINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(E)-1-(4-CHLORO-3-NITROPHENYL)-N-[4-(5,6-DIMETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]METHANIMINE has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (E)-1-(4-CHLORO-3-NITROPHENYL)-N-[4-(5,6-DIMETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]METHANIMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in the production of dyes and herbicides.
Steviol glycosides: Compounds responsible for the sweet taste of Stevia leaves, used as natural sweeteners.
Uniqueness
(E)-1-(4-CHLORO-3-NITROPHENYL)-N-[4-(5,6-DIMETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]METHANIMINE is unique due to its specific combination of functional groups and structural features. The presence of both a nitro group and a benzoxazole ring imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H16ClN3O3 |
---|---|
Molecular Weight |
405.8 g/mol |
IUPAC Name |
1-(4-chloro-3-nitrophenyl)-N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]methanimine |
InChI |
InChI=1S/C22H16ClN3O3/c1-13-9-19-21(10-14(13)2)29-22(25-19)16-4-6-17(7-5-16)24-12-15-3-8-18(23)20(11-15)26(27)28/h3-12H,1-2H3 |
InChI Key |
LEZQFWCSMDLLBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=N2)C3=CC=C(C=C3)N=CC4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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